molecular formula C13H16O2 B3429930 Cinnamyl butyrate CAS No. 78761-39-4

Cinnamyl butyrate

Cat. No.: B3429930
CAS No.: 78761-39-4
M. Wt: 204.26 g/mol
InChI Key: YZYPQKZWNXANRB-UXBLZVDNSA-N
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Description

Cinnamyl butyrate is an ester compound formed from cinnamyl alcohol and butyric acid. It is known for its pleasant aroma and is commonly used in the flavor and fragrance industries. This compound is part of a larger group of cinnamyl esters, which are valued for their aromatic properties and applications in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl butyrate can be synthesized through the esterification of cinnamyl alcohol with butyric acid. This reaction can be catalyzed by acids or enzymes. One common method involves using immobilized lipase as a catalyst, which allows for high conversion rates and mild reaction conditions. The optimal conditions for this enzymatic reaction include a molar ratio of 1:2 (butyric acid to cinnamyl alcohol), a temperature of 50°C, and an agitation speed of 250 rpm .

Industrial Production Methods: In industrial settings, this compound is often produced using green chemistry principles. This involves using lipase B from Candida antarctica encapsulated in a sol-gel matrix in a solvent-free system. The reaction parameters are optimized to achieve high yields, with a maximum conversion of 94.3% under conditions such as an alcohol-to-acid molar ratio of 1:3, a temperature of 25°C, and a vacuum of 25 mbar .

Chemical Reactions Analysis

Types of Reactions: Cinnamyl butyrate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into cinnamyl alcohol and butyric acid. Additionally, it can undergo transesterification reactions, where the ester group is exchanged with another alcohol or acid .

Common Reagents and Conditions: The esterification of this compound typically involves reagents such as butyric acid and cinnamyl alcohol. Acid catalysts like sulfuric acid or enzyme catalysts like lipase are commonly used. The reaction conditions often include moderate temperatures (around 50°C) and specific agitation speeds to ensure proper mixing and reaction efficiency .

Major Products Formed: The primary product of the esterification reaction is this compound itself. In hydrolysis reactions, the major products are cinnamyl alcohol and butyric acid. Transesterification reactions can yield various cinnamyl esters depending on the alcohol or acid used in the reaction .

Scientific Research Applications

Cinnamyl butyrate has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying esterification and transesterification reactions. In biology, it is studied for its potential antimicrobial properties. In the pharmaceutical industry, this compound is explored for its potential use in drug formulations due to its pleasant aroma and low toxicity. Additionally, it is used in the flavor and fragrance industries to impart a sweet, fruity aroma to various products .

Mechanism of Action

The mechanism of action of cinnamyl butyrate involves its interaction with olfactory receptors, which are responsible for detecting odors. When inhaled, this compound binds to these receptors, triggering a signal that is sent to the brain, resulting in the perception of its characteristic aroma. In biological systems, this compound may also interact with cellular membranes and proteins, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Cinnamyl butyrate is similar to other cinnamyl esters such as cinnamyl acetate and cinnamyl propionate. These compounds share similar aromatic properties and are used in the flavor and fragrance industries. this compound is unique in that it possesses the most shielded methyl protons among the cinnamyl esters, which can be observed in its nuclear magnetic resonance (NMR) spectra . This unique feature makes it distinguishable from other cinnamyl esters in analytical studies.

List of Similar Compounds:
  • Cinnamyl acetate
  • Cinnamyl propionate
  • Ethyl cinnamate
  • Methyl cinnamate

These compounds, like this compound, are valued for their aromatic properties and are used in various industrial applications .

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYPQKZWNXANRB-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313849
Record name trans-Cinnamyl butyrate
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellowish liquid, fruity slightly floral balsamic odour
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water, miscible (in ethanol)
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.010-1.020
Record name Cinnamyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

78761-39-4, 103-61-7
Record name trans-Cinnamyl butyrate
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Record name Butanoic acid, 3-phenyl-2-propen-1-yl ester
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Record name Cinnamyl butyrate
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Record name Cinnamyl butyrate
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Record name Butanoic acid, 3-phenyl-2-propen-1-yl ester
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Record name trans-Cinnamyl butyrate
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Record name Cinnamyl butyrate
Source European Chemicals Agency (ECHA)
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Record name CINNAMYL BUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of cinnamyl butyrate's volatility in olfactory perception?

A1: Research suggests that the volatility of an odorant plays a crucial role in its detection by the olfactory system. A study investigating olfactory sensitivity during the menstrual cycle found that sensitivity to this compound, classified as a less volatile ester, remained relatively stable across the cycle. [] This contrasts with more volatile esters, which exhibited fluctuations in sensitivity, potentially due to variations in olfactory mucus thickness. This suggests that this compound's lower volatility might facilitate its consistent diffusion through the olfactory mucus, enabling more stable access to olfactory receptors. []

Q2: What is the primary chemical composition of mabolo fruit's aroma, and what role does this compound play?

A2: The aroma of mabolo fruit (Diospyros blancoi A. DC.) is largely characterized by a complex mixture of esters. [] Among these, benzyl butyrate constitutes the most significant portion (33.9%), followed by butyl butyrate (12.5%). Notably, this compound is also present, contributing 6.8% to the overall volatile composition. [] This highlights the compound's presence as a contributing factor to the fruit's unique aroma profile.

Q3: Beyond its natural occurrence, how can this compound be synthesized in a controlled environment?

A3: Research has explored the enzymatic synthesis of this compound using immobilized lipase. [] This approach offers a potentially sustainable and efficient method for producing this flavor compound. Further studies have focused on optimizing the enzymatic synthesis process, incorporating techniques like ultrasound assistance, to enhance the yield and efficiency of this compound production. []

Q4: What are the potential safety concerns associated with this compound, particularly regarding occupational exposure?

A4: While this compound is generally recognized as safe for use in food flavorings, research highlights potential hazards associated with occupational exposure. [] Specifically, it has been identified as a potential irritant and sensitizer for the skin and eyes. [] Additionally, respiratory exposure to this compound may pose health risks. Therefore, appropriate safety measures, such as personal protective equipment and adequate ventilation, are crucial when handling this compound in occupational settings. []

Q5: Is there a connection between the structure of this compound and its potential use as a flavoring agent in animal feed?

A5: While the exact relationship between the structure of this compound and its palatability in animal feed hasn't been specifically studied, its authorization as a food flavoring suggests it contributes desirable sensory attributes. [] Research has shown its safety for use in animal feed at specific concentrations. [] Further research focusing on the structure-activity relationship concerning palatability in animals could offer valuable insights.

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